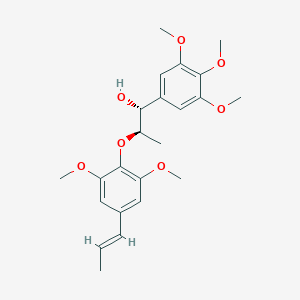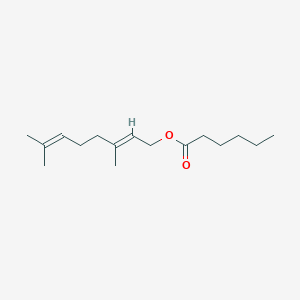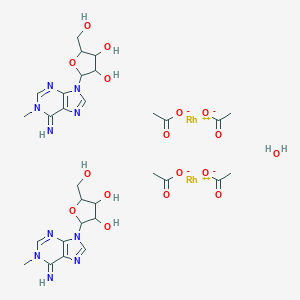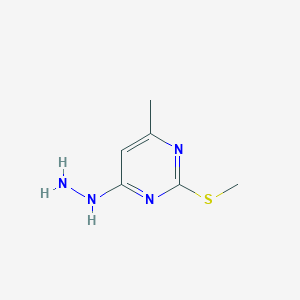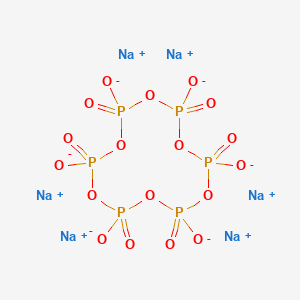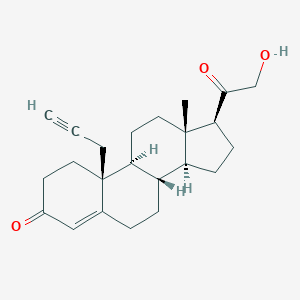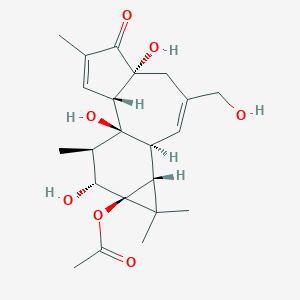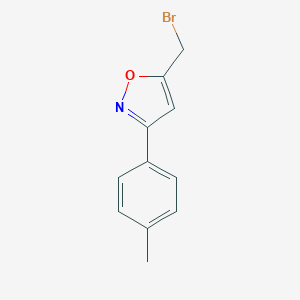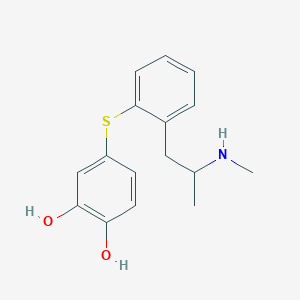
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine class. It is structurally similar to MDMA (ecstasy) and has been used as a recreational drug due to its euphoric and empathogenic effects. However,
Mecanismo De Acción
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol acts on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also binds to serotonin receptors and inhibits the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain. These effects contribute to the drug's euphoric and empathogenic effects.
Efectos Bioquímicos Y Fisiológicos
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also cause changes in body temperature and appetite. In the brain, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It can also reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has several advantages for lab experiments, including its ability to increase the release of neurotransmitters and its neuroprotective effects. However, its recreational use and potential for abuse may limit its use in research settings. Additionally, the lack of standardized dosing and potential side effects may make it difficult to use in controlled experiments.
Direcciones Futuras
There are several potential future directions for research on 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol. One area of interest is its potential therapeutic uses in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects. Finally, more studies are needed to determine the safety and efficacy of 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol in controlled clinical trials.
Métodos De Síntesis
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol can be synthesized from 2-bromo-4-methylthiophenol and 1-(2-bromoethyl)-2-methylamino-propane via a nucleophilic substitution reaction. The resulting intermediate is then reduced to 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol using sodium borohydride.
Aplicaciones Científicas De Investigación
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. Additionally, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
128959-11-5 |
|---|---|
Nombre del producto |
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol |
Fórmula molecular |
C16H19NO2S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-[2-[2-(methylamino)propyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C16H19NO2S/c1-11(17-2)9-12-5-3-4-6-16(12)20-13-7-8-14(18)15(19)10-13/h3-8,10-11,17-19H,9H2,1-2H3 |
Clave InChI |
ILLAPBZUXFDMBV-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC |
Sinónimos |
4-[2-(2-methylaminopropyl)phenyl]sulfanylbenzene-1,2-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



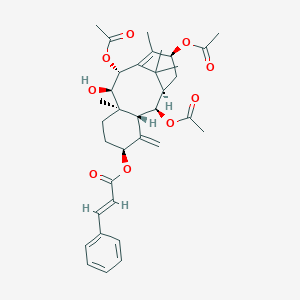
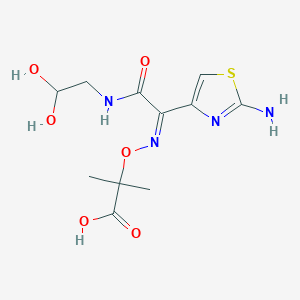
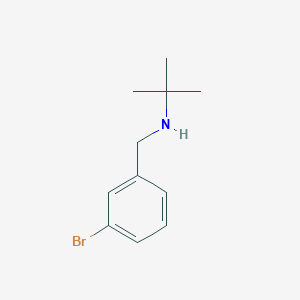
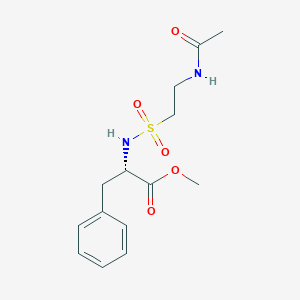
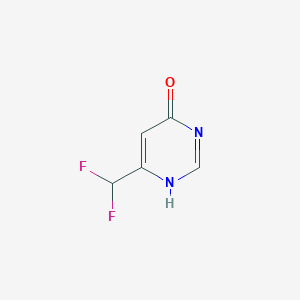
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
